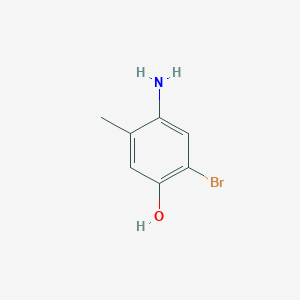
3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a multifaceted molecule with potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a thiazole ring, a trifluoromethyl-substituted phenyl group, and a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiazole ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product formation.
Thiazole Ring Formation: : The thiazole ring can be synthesized using a variety of methods, including cyclization reactions involving thioamides and α-haloketones.
Trifluoromethylphenyl Group Introduction: : The trifluoromethylphenyl group is often introduced through nucleophilic aromatic substitution reactions.
Coupling Reactions: : The final steps involve coupling the synthesized thiazole ring with the trifluoromethylphenyl group and subsequently attaching the benzamide core.
Industrial Production Methods:
For large-scale industrial production, optimizing the synthesis route to minimize costs and maximize yield is crucial. This typically involves using high-efficiency reactors, automated processes, and robust purification methods to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: : Reduction reactions can target the thiazole ring or the oxo group, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Conditions often involve the use of strong bases like sodium hydride or catalytic amounts of palladium in cross-coupling reactions.
Major Products Formed:
The major products from these reactions depend on the specific reagents and conditions used, but generally involve derivatives with modified functional groups that can enhance or alter the compound's properties.
Applications De Recherche Scientifique
Chemistry:
In chemistry, this compound is studied for its reactivity and potential as a precursor to more complex molecules.
Biology:
In biological research, it can be used as a probe to study enzyme functions or as a potential lead compound in drug discovery due to its unique structural features.
Medicine:
Medically, the compound shows promise in the development of new pharmaceuticals, particularly as inhibitors for specific enzymes or receptors.
Industry:
Industrially, it may find applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
When compared to similar compounds like 3,5-dimethoxybenzoic acid or N-(4-(2-oxoethyl)thiazol-2-yl)benzamide, the unique features of 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, such as the trifluoromethyl-substituted phenyl group, provide distinct advantages in terms of stability, reactivity, and biological activity.
Comparaison Avec Des Composés Similaires
3,5-dimethoxybenzoic acid
N-(4-(2-oxoethyl)thiazol-2-yl)benzamide
4-(trifluoromethyl)aniline
Benzamide derivatives with different substituents
This compound's uniqueness lies in its multi-functional structure, making it a valuable subject of study for scientists across various disciplines
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c1-30-16-7-12(8-17(10-16)31-2)19(29)27-20-26-15(11-32-20)9-18(28)25-14-5-3-13(4-6-14)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAYFBUVWKQFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2657862.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)
![2,3-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2657864.png)

![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2657867.png)








